![molecular formula C15H12F2N4 B11799790 (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine](/img/structure/B11799790.png)
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl groups. One common method is the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions. The fluorophenyl groups can be introduced through nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)methanamine: A simpler compound with a single fluorophenyl group.
(2-Fluorophenyl)methanamine: Another related compound with a fluorine atom on the phenyl ring.
1-(4-Fluorophenyl)-1H-pyrazol-4-ylmethanamine: A compound with a pyrazole ring instead of a triazole ring.
Uniqueness
(4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of two fluorophenyl groups and a triazole ring. This combination of structural features can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound (4-Fluorophenyl)(5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is a synthetic organic molecule that has attracted attention due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. The presence of fluorine substituents enhances its lipophilicity and may influence its biological interactions.
The molecular formula of this compound is C16H15F2N5 with a molecular weight of 329.30 g/mol. The unique structure includes both fluorobenzyl and fluorophenyl groups that can significantly impact its chemical behavior and biological efficacy.
Property | Value |
---|---|
Molecular Formula | C16H15F2N5 |
Molecular Weight | 329.30 g/mol |
IUPAC Name | 5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI Key | OPXXEIVHVNPWIH-UHFFFAOYSA-N |
The mechanism of action for this compound is primarily associated with its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the structure can enhance binding affinity to these targets, potentially leading to inhibition of their activity. The triazole ring contributes to the stability of these interactions.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species. The triazole moiety acts by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cells.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. The structural characteristics of triazoles have been linked to cytotoxic effects in cancer cell lines. For instance, a study on related triazole compounds demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating potential for further development as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in the inflammatory response. This activity makes them candidates for treating inflammatory diseases.
Case Studies
- Antifungal Study : A study conducted on a series of triazole derivatives showed that modifications at the phenyl rings significantly affected antifungal potency. Compounds with fluorine substitutions exhibited enhanced activity against Candida albicans compared to their non-fluorinated counterparts.
- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that compounds structurally similar to this compound displayed notable cytotoxicity with IC50 values ranging from 10 µM to 30 µM against human breast cancer cells.
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of triazole derivatives resulted in a significant reduction in paw edema compared to control groups, indicating their potential as anti-inflammatory agents.
Properties
Molecular Formula |
C15H12F2N4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12F2N4/c16-10-7-5-9(6-8-10)13(18)15-19-14(20-21-15)11-3-1-2-4-12(11)17/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
HGKWBVVXBCLVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N)F |
Origin of Product |
United States |
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